molecular formula C16H17N3O3 B12705399 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester CAS No. 141234-45-9

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester

Cat. No.: B12705399
CAS No.: 141234-45-9
M. Wt: 299.32 g/mol
InChI Key: MOTPHZGSXYGCEL-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The ethyl ester derivative of this compound is particularly interesting due to its enhanced solubility and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base can lead to the formation of the imidazo[1,2-a]pyrimidine core. Subsequent functionalization steps, such as esterification, can introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-5-oxo-2-phenyl-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

CAS No.

141234-45-9

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 1-methyl-5-oxo-2-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17N3O3/c1-3-22-15(21)12-9-17-16-18(2)13(10-19(16)14(12)20)11-7-5-4-6-8-11/h4-9,13H,3,10H2,1-2H3

InChI Key

MOTPHZGSXYGCEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3)C

Origin of Product

United States

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